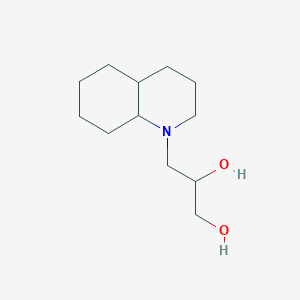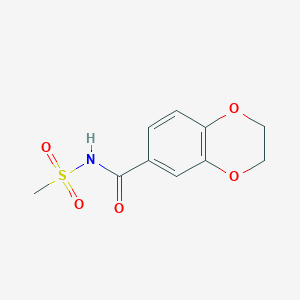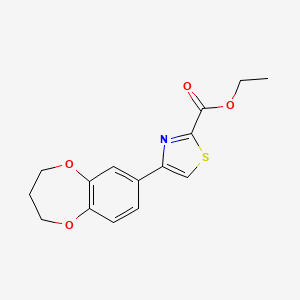
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol is a synthetic compound that has been widely used in scientific research. It is also known as QND or quinpirole, and it belongs to the class of dopamine receptor agonists. This compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Mechanism of Action
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves its binding to dopamine receptors in the brain. This compound has a high affinity for the D2 receptor subtype, and it can stimulate these receptors to produce a dopamine-like effect. This can lead to improved motor function in patients with Parkinson's disease, as well as potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol are primarily related to its stimulation of dopamine receptors in the brain. This can lead to increased dopamine release, which can improve motor function and potentially have other therapeutic effects. However, this compound can also have side effects, such as nausea, vomiting, and dizziness, which are related to its effects on dopamine receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol in lab experiments is its high affinity for dopamine receptors, particularly the D2 receptor subtype. This can make it a useful tool for studying the effects of dopamine receptor activation in various disease models. However, one limitation is its potential side effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves several steps. The first step is the condensation of 3,4-dihydroxybenzaldehyde with 2-pyrrolidinone to form 3-(3,4-dihydroxyphenyl)-2-pyrrolidinone. This intermediate is then reacted with 1,2-dibromoethane to form 3-(3,4-dihydroxyphenyl)-2-(2-bromoethyl)pyrrolidine. The final step involves the reduction of the bromoethyl group to form 3-(3,4-dihydroxyphenyl)-2-(ethylamino)pyrrolidine, which is then converted to 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol.
Scientific Research Applications
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of dopamine receptors, particularly the D2 receptor subtype. This compound has been investigated for its potential use in the treatment of Parkinson's disease, as it can stimulate dopamine receptors in the brain and improve motor function in patients with this disease.
properties
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h10-12,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOZMCQJPKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)


![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
